

3-phenylpropanamide molecular weight and formula

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Compound of Interest

Compound Name: 3-Phenylpropanamide

Cat. No.: B085529

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In-Depth Technical Guide to 3-Phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic relevance of **3-phenylpropanamide**.

Core Data Presentation

The fundamental molecular properties of **3-phenylpropanamide** are summarized in the table below for quick reference.

Property	Value	Citation(s)
Molecular Formula	C ₉ H ₁₁ NO	[1][2][3]
Molecular Weight	149.19 g/mol	[1][2][3]
IUPAC Name	3-phenylpropanamide	[3]
CAS Number	102-93-2	[1][3]
Synonyms	3-Phenylpropionamide, Benzenepropanamide, Hydrocinnamamide	[3]

Experimental Protocols

The synthesis of **3-phenylpropanamide** is most commonly achieved through the amidation of 3-phenylpropanoic acid. A widely used and effective method involves the conversion of the carboxylic acid to an acid chloride intermediate using thionyl chloride, followed by amination.

Synthesis of **3-Phenylpropanamide** from 3-Phenylpropanoic Acid via Acid Chloride Intermediate

This protocol details the two-step synthesis of **3-phenylpropanamide**.

Step 1: Formation of 3-Phenylpropanoyl Chloride

- **Apparatus Setup:** A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The setup should be under a nitrogen or argon atmosphere to prevent the ingress of moisture.
- **Reactant Addition:** To the flask, add 3-phenylpropanoic acid.
- **Reagent Addition:** Slowly add thionyl chloride (SOCl_2) to the flask. An excess of thionyl chloride is typically used.
- **Reaction:** The mixture is gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO_2).
- **Work-up:** After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude 3-phenylpropanoyl chloride is then used directly in the next step. For optimal results, it is crucial to control the reaction temperature, with some procedures recommending cooling the reaction mixture to $0\text{-}5^\circ\text{C}$ during the initial addition of thionyl chloride to minimize side reactions.

Step 2: Amidation of 3-Phenylpropanoyl Chloride

- **Apparatus Setup:** A separate reaction vessel is equipped with a stirrer and cooled in an ice bath.
- **Ammonia Solution:** An aqueous or alcoholic solution of ammonia is placed in the reaction vessel.

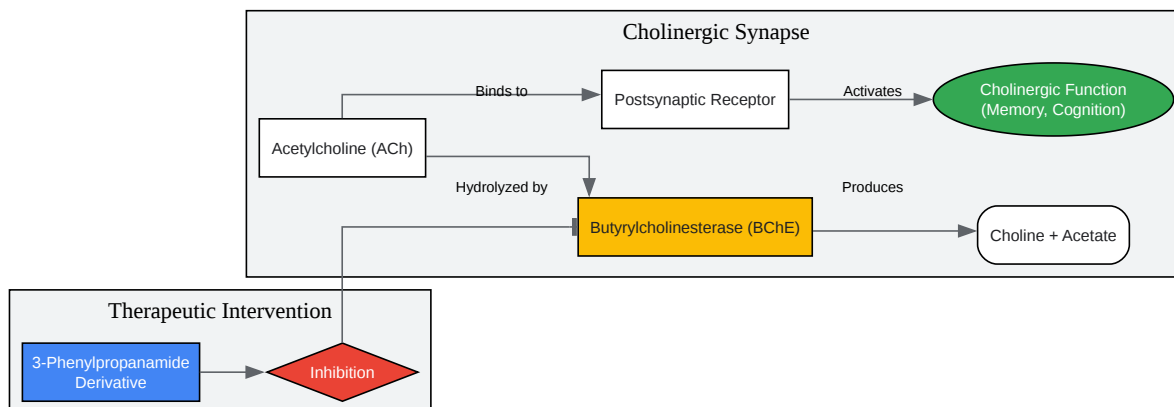
- **Reactant Addition:** The crude 3-phenylpropanoyl chloride, dissolved in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane), is added dropwise to the cooled ammonia solution with vigorous stirring.
- **Reaction:** The reaction is typically rapid and exothermic. The mixture is stirred for a specified period to ensure complete reaction.
- **Isolation and Purification:** The resulting **3-phenylpropanamide** precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water to remove ammonium chloride, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Signaling Pathways and Therapeutic Relevance

Derivatives of **3-phenylpropanamide** have garnered significant interest in drug discovery, particularly in the fields of neurodegenerative diseases and pain management. Notably, these derivatives are being investigated as inhibitors of butyrylcholinesterase (BChE) for the potential treatment of Alzheimer's disease and as ligands for the mu-opioid receptor.

Butyrylcholinesterase (BChE) Inhibition in Alzheimer's Disease

In the progression of Alzheimer's disease, the levels of acetylcholine, a neurotransmitter crucial for memory and cognition, are depleted. While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine degradation, the activity of BChE increases in the later stages of the disease. Therefore, inhibiting BChE is a promising therapeutic strategy. **3-Phenylpropanamide** derivatives have been designed and synthesized as potential BChE inhibitors. The proposed mechanism involves the binding of these derivatives to the active site of the BChE enzyme, thereby preventing the hydrolysis of acetylcholine and helping to restore cholinergic function in the brain.



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Caption: BChE Inhibition by a **3-Phenylpropanamide** Derivative.

This diagram illustrates the proposed mechanism where a **3-phenylpropanamide** derivative inhibits butyrylcholinesterase (BChE), leading to increased acetylcholine availability in the synapse and enhanced cholinergic function, a key therapeutic goal in Alzheimer's disease.

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